molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

Cat. No. B1345281
CAS RN: 956485-62-4
M. Wt: 247.29 g/mol
InChI Key: HCQHANLFBAKUFB-UHFFFAOYSA-N
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Description

Tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (TBP) is an organic compound with a wide range of uses in scientific research. It is a versatile reagent and has been used in a variety of applications, including as a catalyst in organic synthesis, as a stabilizer for reactive intermediates, and as a protecting group for various functional groups. TBP is also used as an inhibitor of enzymes and as an inhibitor of protein-protein interactions.

Scientific Research Applications

Cancer Research Application

The compound tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has been evaluated for its potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds have been observed to significantly reduce the migration and invasion abilities of cancer cells, suggesting a potential role in preventing cancer metastasis .

Kinase Inhibitor Development

This chemical has been used as a reagent in the synthesis of tricyclic heterocycles, which are explored for their kinase inhibitory activity. Kinase inhibitors are an important class of drugs in the treatment of various immunological and oncological conditions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating novel nitrogen-containing tricyclic compounds. These compounds are investigated for their potential uses in various fields, including medicine .

Biological Activity Optimization

The compound’s structure has been optimized for better biological activity. For instance, maintaining the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å of the related crystal pose during structural optimization is crucial for enhancing its biological efficacy .

Pharmacological Research

The tert-butyl group in this compound plays a significant role in determining its pharmacological properties. The nature of the substituent present at specific positions on the pyrrolopyridine core can influence its biological uses, making it a versatile candidate for developing a wide range of biological targets .

properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHANLFBAKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640147
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956485-62-4
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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